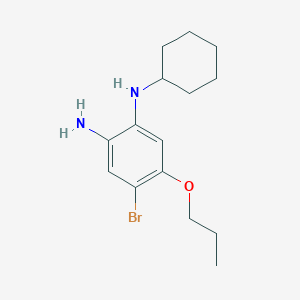

4-Bromo-1-N-cyclohexyl-5-propoxybenzene-1,2-diamine

Description

Properties

IUPAC Name |

4-bromo-1-N-cyclohexyl-5-propoxybenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BrN2O/c1-2-8-19-15-10-14(13(17)9-12(15)16)18-11-6-4-3-5-7-11/h9-11,18H,2-8,17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDQQRKUQYURHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)NC2CCCCC2)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-N-cyclohexyl-5-propoxybenzene-1,2-diamine typically involves multiple steps, starting with the bromination of the corresponding benzene derivative The cyclohexyl group is introduced through a nucleophilic substitution reaction, followed by the addition of the propoxy group

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, often involving catalysts to improve yield and selectivity. The process requires precise temperature and pressure control to ensure the desired product is obtained with high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxo-compounds.

Reduction: Reduction reactions can convert the bromine atom into a hydrogen atom, leading to the formation of different derivatives.

Substitution: Substitution reactions are common, where the bromine atom can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Derivatives with reduced bromine content.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-Bromo-1-N-cyclohexyl-5-propoxybenzene-1,2-diamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its interaction with biological molecules can provide insights into cellular processes.

Medicine: In the medical field, the compound may be explored for its therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: Industrially, the compound is used in the production of advanced materials and chemicals. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 4-Bromo-1-N-cyclohexyl-5-propoxybenzene-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological or chemical outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzene Diamine Derivatives

Key Observations:

Substituent Impact on Reactivity: The propoxy group in the target compound increases steric bulk and electron-donating capacity compared to halogenated analogs like 4-Bromo-5-fluorobenzene-1,2-diamine. This may slow electrophilic substitution reactions but improve stability under basic conditions .

Synthetic Accessibility: The synthesis of substituted benzene diamines typically involves nitro-group reduction using agents like SnCl₂·2H₂O (as in ). However, the cyclohexyl and propoxy substituents in the target compound likely require multi-step functionalization, increasing synthetic complexity compared to simpler analogs like 4-Bromo-1,2-diaminobenzene .

Biological Activity :

- While the target compound lacks direct biological data, ethylenediamine derivatives with amidine groups (e.g., compound 6 in ) demonstrate antifungal activity with low cytotoxicity. The cyclohexyl group in the target compound may similarly modulate toxicity profiles .

The propoxy and cyclohexyl groups in the target compound may reduce volatility, mitigating inhalation risks compared to smaller, more volatile diamines .

Physicochemical Properties

- Thermal Stability : Halogenated diamines (e.g., 157590-60-8) exhibit moderate thermal stability, while alkyloxy substitutions (e.g., propoxy) may lower melting points due to disrupted crystallinity .

Biological Activity

4-Bromo-1-N-cyclohexyl-5-propoxybenzene-1,2-diamine is an organic compound with the molecular formula and a molecular weight of approximately 327.26 g/mol. This compound has garnered attention for its potential applications in polymer science and medicinal chemistry, particularly due to its unique structural features that influence its biological activity.

Chemical Structure and Properties

The compound features a bromine atom at the para position of a benzene ring, a propoxy group, and a cyclohexyl amine substituent. These substituents contribute to its distinct chemical properties, making it a subject of interest in various fields of research.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 327.26 g/mol |

| CAS Number | 1373233-49-8 |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Preliminary investigations suggest that this compound may exert its effects through:

- Binding to Enzymes : The compound may bind to active sites of enzymes, influencing their catalytic activity.

- Modulation of Receptor Activity : It can modulate the activity of various receptors, leading to alterations in cellular signaling pathways.

Applications in Research

The compound is utilized in the synthesis of conjugated polymers, particularly in the field of optoelectronics. It serves as a precursor for creating π-building blocks used in emitters, photosensitizers, and semiconductors for organic optoelectronic devices.

Experimental Procedures :

In studies involving polymer synthesis, this compound is employed in Suzuki–Miyaura cross-coupling polymerizations with various diboronic acids. The resulting polymers exhibit enhanced thermal stability compared to their monomer counterparts.

Case Studies

Several studies have explored the biological implications and applications of this compound:

-

Polymer Synthesis :

- Study Focus : Investigated the thermal stability and electronic properties of polymers synthesized using this compound.

- Findings : The resulting polymers demonstrated superior thermal stability and potential for use in organic electronic devices.

- Inhibition Studies :

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of substituents that may influence its biological activity differently compared to structurally similar compounds.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-1-N-methyl-5-propoxybenzene-1,2-diamine | Methyl group instead of cyclohexyl | |

| 4-Bromo-1-N-cyclohexyl-5-ethoxybenzene-1,2-diamine | Ethoxy group instead of propoxy | |

| 4-Bromoaniline | Simpler structure; lacks propoxy and cyclohexyl |

Q & A

Q. Steps :

Screening : Identify critical factors via Plackett-Burman design.

Response Surface Methodology (RSM) : Model interactions using central composite design.

Validation : Confirm optimal conditions with triplicate runs.

This approach minimizes resource use while maximizing yield and selectivity .

Basic Question: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, bromo group deshielding adjacent protons).

- FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and C-Br bonds (~600 cm⁻¹).

- MS (ESI/HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern due to bromine.

- HPLC-PDA : Assess purity (>98% for research-grade material) .

Advanced Question: How can computational tools predict reactivity or stability of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict regioselectivity in further reactions.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility.

- COMSOL Multiphysics : Model reaction kinetics in flow reactors for scale-up feasibility .

Example: A DFT study of the amine group’s electron-donating effects could explain its catalytic behavior in cross-coupling reactions.

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods for bromine-containing intermediates to avoid inhalation risks.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize acidic/basic residues with appropriate buffers (e.g., NaHCO₃ for acids).

- Training : Complete institutional safety exams (100% score required) before lab access .

Advanced Question: How to resolve contradictions in reported catalytic efficiency data?

Methodological Answer:

Meta-Analysis : Compare reaction conditions (solvent, temperature) across studies using ANOVA.

Controlled Replication : Reproduce experiments under standardized conditions (e.g., inert atmosphere).

Error Source Identification : Use Pareto analysis to rank factors like impurity levels or moisture sensitivity .

Example: Discrepancies in catalytic yields may arise from unaccounted trace metals in reagents.

Basic Question: What purification methods are suitable for this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.

- Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients for diastereomer separation.

- Distillation : Isolate volatile byproducts under reduced pressure (if applicable).

Advanced Question: How do steric effects from the cyclohexyl group influence reactivity?

Methodological Answer:

- Steric Maps : Generate 3D models (e.g., using Avogadro) to visualize hindrance around the amine group.

- Kinetic Studies : Compare reaction rates with/without the cyclohexyl group via stopped-flow techniques.

- X-ray Crystallography : Resolve crystal structures to quantify bond angles and torsional strain .

Basic Question: How to assess the compound’s stability under varying pH conditions?

Methodological Answer:

Accelerated Stability Testing : Expose the compound to buffers (pH 2–12) at 40°C for 48 hours.

HPLC Monitoring : Track degradation products (e.g., deamination or hydrolysis).

Kinetic Modeling : Determine degradation rate constants using first-order approximations.

Advanced Question: What interdisciplinary approaches enhance mechanistic studies of this compound?

Methodological Answer:

- Operando Spectroscopy : Combine Raman and mass spectrometry to monitor intermediates in real-time.

- Machine Learning : Train models on kinetic data to predict reaction pathways.

- Cross-Disciplinary Collaboration : Integrate synthetic chemistry with materials science (e.g., catalytic surface studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.